5-Amino-4-hydroxyquinoline-2-carboxylic acid
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Overview
Description
5-Amino-4-hydroxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-hydroxyquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with suitable reagents under specific conditions . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practical aspects of the synthesis .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dilute hydrochloric acid, potassium hydroxide, and sodium hydroxide. These reagents facilitate the formation of quinoline-4-carboxylic acid derivatives under specific conditions .
Major Products Formed: The major products formed from the reactions of this compound include various quinoline derivatives with potential biological and pharmaceutical activities .
Scientific Research Applications
5-Amino-4-hydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications. It is used in the synthesis of bioactive chalcone derivatives, which have pharmacological activities . Additionally, quinoline derivatives are known for their anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial properties . These compounds are also used in the development of drugs for various diseases, including cancer and Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 5-Amino-4-hydroxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of 2-oxoglutarate-dependent oxygenases, which are involved in various biological processes . This inhibition can lead to the modulation of epigenetic processes and the regulation of gene expression .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-amino-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-2-1-3-6-9(5)8(13)4-7(12-6)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) |
InChI Key |
YDNCBFOCOUQJFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=CC2=O)C(=O)O)N |
Origin of Product |
United States |
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